molecular formula C8H10FNO2 B3096999 2-Fluoro-3,4-dimethoxyaniline CAS No. 1296235-56-7

2-Fluoro-3,4-dimethoxyaniline

Cat. No.: B3096999
CAS No.: 1296235-56-7
M. Wt: 171.17
InChI Key: TUOVLUXPNIFZPC-UHFFFAOYSA-N
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Description

2-Fluoro-3,4-dimethoxyaniline is a chemical compound with the molecular formula C8H10FNO2 and a molecular weight of 171.17 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a fluoro group, an amino group, and two methoxy groups . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 286.2±35.0 °C at 760 mmHg, and a flash point of 126.9±25.9 °C .

Scientific Research Applications

Fluorescent Properties and Antioxidant Activity

A study by Politanskaya et al. (2015) described the synthesis of benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones, which involved a cyclocondensation reaction incorporating fluoro-substituted anilines. The research highlighted the photofluorescent properties and antioxidant activities of these compounds, demonstrating their potential in various scientific applications, such as fluorescence imaging and antioxidant research. Additionally, the cytotoxicity of these compounds against various tumor and normal cell lines was evaluated, indicating potential biomedical applications (Politanskaya et al., 2015).

Reaction with 1,2-Indanedione

Taylor and Joullié (1998) investigated the reaction of 1,2-indanedione with 3,5-dimethoxyaniline. This study aimed to understand the mechanism of formation of fluorescent products, which are significant in amino acid visualization. The reactions involved indicated the potential use of these compounds in bioanalytical chemistry, particularly in the visualization of amino acids (Taylor & Joullié, 1998).

Synthesis of 3,4-Dimethoxyaniline

The synthesis of 3,4-Dimethoxyaniline, conducted by Qiu Wei-jie and Lin Jun (2005), provides insights into the production methods of similar aniline derivatives, including 2-fluoro-3,4-dimethoxyaniline. This research is significant in understanding the chemical processes and yields associated with the synthesis of these compounds, which can be vital in various industrial and pharmaceutical applications (Qiu Wei-jie & Lin Jun, 2005).

Fluorination Reactions in Tert-Alcohols

Kim et al. (2008) explored the nucleophilic fluorination reactions using tert-alcohols as a reaction medium. This study is relevant to the synthesis and modification of compounds like this compound, demonstrating the enhanced reactivity of alkali metal fluorides in these conditions. Such research contributes to the understanding of fluorination techniques in organic synthesis, which is critical in pharmaceutical and chemical industries (Kim et al., 2008).

Safety and Hazards

The safety data sheet for 2-Fluoro-3,4-dimethoxyaniline indicates that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. In case of accidental release, it is advised to prevent further spillage or leakage if it is safe to do so .

Properties

IUPAC Name

2-fluoro-3,4-dimethoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2/c1-11-6-4-3-5(10)7(9)8(6)12-2/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOVLUXPNIFZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)N)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Fluoro-3,4-dimethoxy-1-nitrobenzene (52 g, 259 mmol) was hydrogenated on a Par shaker (30 psi) in Ethanol (300 mL) with platinum(IV) oxide (5 g, 22.02 mmol) at r.t. for 30 mins. LCMS indicated completion of the reaction. The catalyst was filtered off and the filtrate was concentrated to afford 2-fluoro-3,4-dimethoxyaniline (42 g, 245 mmol, 95% yield) as a brown oil. LCMS (M+H)+: 172.0.
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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